N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14
Description
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Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-N-[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6/h7-13,16-18,21H,14-15H2,1-6H3/i1D3,2D3,3D3,4D3,17D,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXFTVHDCYNKJH-JXDOJKDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)OC)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action (MoA) of a compound refers to the specific biochemical interaction through which it produces its pharmacological effect. This typically involves binding to a molecular target, such as an enzyme or receptor, and initiating a series of biochemical events .
For example, computational analyses and bioinformatic approaches have significantly advanced our understanding of MoAs by integrating various data types, such as -omics, cell morphology, and bioactivity data . These methods help generate hypotheses about the MoA, which can then be experimentally validated . Additionally, deep learning models can predict MoAs by mapping compound structures and transcriptomic signatures into the same embedding space .
Comparison with Similar Compounds
When comparing a compound with similar ones, it’s essential to consider both 2D and 3D structural similarities. PubChem, for instance, provides tools to identify similar compounds based on subgraph fingerprints (2D) and Gaussian-shape overlays (3D) . These methods are complementary, as they can identify different sets of similar compounds .
Similar Compounds: Compounds A, B, and C might share structural similarities with compound X.
Uniqueness: Compound X might have a unique binding affinity or a distinct pathway activation compared to A, B, and C.
Would you like more detailed information on a specific compound or its comparison with others?
Biological Activity
N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14, also known as rac-O-Methyltolterodine-d14, is a deuterated analog of tolterodine, which is primarily used in the treatment of overactive bladder. This compound has garnered attention due to its potential pharmacological effects and biological activity.
- Chemical Name : this compound
- CAS Number : 1795031-80-9
- Molecular Formula : C23H19D14NO
- Molecular Weight : 353.6 g/mol
This compound functions primarily as an antimuscarinic agent. It selectively inhibits the M3 muscarinic receptor, which plays a crucial role in bladder contraction. By blocking this receptor, the compound reduces involuntary contractions of the bladder and increases bladder capacity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter release and affecting smooth muscle contraction. Below are key findings from various studies:
- Antimuscarinic Activity : Studies have shown that this compound has a high affinity for muscarinic receptors, particularly M2 and M3 subtypes, leading to effective inhibition of bladder contractions .
- Pharmacokinetics : The deuterated form of tolterodine displays altered pharmacokinetic properties compared to its non-deuterated counterpart. This alteration may enhance metabolic stability and reduce the frequency of dosing required for therapeutic effects .
- Efficacy in Clinical Trials : Clinical studies involving tolterodine have demonstrated its efficacy in reducing symptoms of overactive bladder, such as urgency and frequency. The deuterated version is hypothesized to maintain similar efficacy with potentially improved safety profiles due to slower metabolism .
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Case Study 1 : A clinical trial involving patients with overactive bladder showed that administration of tolterodine resulted in significant improvement in patient-reported outcomes related to urinary urgency and frequency. The deuterated variant was noted for its prolonged action due to reduced metabolic degradation .
- Case Study 2 : In a pharmacological study, researchers compared the effects of tolterodine and its deuterated form on bladder smooth muscle contractions in vitro. Results indicated that the deuterated form maintained a higher level of receptor occupancy over time, suggesting enhanced therapeutic potential .
Data Table
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1795031-80-9 |
| Molecular Formula | C23H19D14NO |
| Molecular Weight | 353.6 g/mol |
| Antimuscarinic Activity | High affinity for M2/M3 |
| Clinical Application | Overactive bladder treatment |
| Pharmacokinetic Advantage | Enhanced metabolic stability |
Scientific Research Applications
Scientific Research Applications
- Medicinal Chemistry
- Organic Synthesis
- Isotope Labeling
Case Study 1: Pharmacokinetics of Tolterodine
A study investigated the pharmacokinetics of tolterodine using its deuterated analog, this compound. The research highlighted how deuteration affects the drug's metabolism and bioavailability, providing insights into optimizing dosing regimens for patients with urinary disorders.
Case Study 2: Synthesis of New Anticholinergics
Research focused on synthesizing novel anticholinergic compounds using this compound as a precursor. The study demonstrated the compound's versatility in organic synthesis and its potential to yield new drugs with improved efficacy and safety profiles.
Preparation Methods
Tosylate Substitution in Ionic Solvents
A patented method (US20060079716A1) describes the synthesis of the non-deuterated analog using ionic liquids as reaction media. The process begins with the mesylation or tosylation of a dihydrocoumarin-derived alcohol to form a sulfonate ester (e.g., tosylate V ). Substitution with N,N-diisopropylamine in hexylmethylimidazolium tetrafluoroborate ([Hexmim]BF₄) at 80°C for 24–30 hours yields the tertiary amine VI . For the deuterated variant, deuterated N,N-diisopropylamine-d₁₄ (C₆D₁₄N) replaces the protiated amine, enabling direct incorporation of deuterium at the isopropyl groups.
Reaction Conditions:
Post-reaction, the ionic liquid phase is separated and extracted with methyl tert-butyl ether (MTBE). The crude product is purified via acid-base extraction, followed by distillation to remove excess amine.
One-Pot Synthesis from Dihydrocoumarin Derivatives
Ring-Opening and Amidation
An improved one-pot synthesis (Scheme 1,) starts with 3,4-dihydro-6-methyl-4-phenylcoumarin (2 ), derived from p-cresol and trans-cinnamic acid. Ring opening with N,N-diisopropylamine in diisopropylether and acetic acid at room temperature for 16 hours directly forms the amide intermediate 4 . For deuterated analogs, deuterated acetic acid (CD₃CO₂D) and amine (C₆D₁₄N) are substituted to introduce deuterium at the isopropyl and methyl groups.
Key Steps:
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Ring Opening:
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Crystallization:
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Solvent Mixture: D.M. Water (50 mL) and diisopropyl ether (50 mL)
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Product: 4 as a crystalline solid
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Post-Synthetic Deuteration Strategies
Reductive Deuteration
Lithium aluminium deuteride (LiAlD₄) reduces deuterated amide precursors to introduce deuterium at specific positions. For example, reducing N,N-diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamide-d₁₄ with LiAlD₄ yields the target amine with deuterium at the propyl backbone.
Comparative Analysis of Methods
| Method | Deuteration Strategy | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| Ionic Liquid Substitution | Deuterated amine reagent | 63–83% | >95% | Scalable, single-step deuteration |
| One-Pot Synthesis | Deuterated reagents in ring opening | 75% | 90–98% | Avoids intermediate isolation |
| Reductive Deuteration | LiAlD₄ reduction of amide | 50–65% | 85–90% | Targets specific C-H bonds |
Optimization Challenges and Solutions
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity analysis of N,N-Diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenylpropylamine-d14?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm deuterium incorporation at specific positions (e.g., methyl or methoxy groups) and compare chemical shifts with non-deuterated analogs. -NMR can resolve isotopic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak with a +14 Da shift due to deuterium labeling. Fragmentation patterns help identify isotopic distribution in the backbone .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity. Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers if stereoisomerism is relevant .
Q. Why is deuterium labeling critical in pharmacokinetic studies of this compound?
- Methodological Answer :
- Deuterium () substitution slows metabolic degradation via the kinetic isotope effect (KIE), extending half-life and enabling precise tracking of metabolites in vivo. This is particularly useful for studying hepatic CYP450-mediated oxidation pathways .
- Isotopic labeling avoids interference with biological activity, as deuterium does not alter steric or electronic properties significantly compared to , making it ideal for tracer studies in metabolic flux analysis .
Q. What safety protocols are essential for handling deuterated compounds in laboratory settings?
- Methodological Answer :
- Store deuterated compounds separately from non-labeled analogs to avoid cross-contamination. Use inert atmospheres (e.g., argon) for moisture-sensitive derivatives .
- Follow CIL’s safety guidelines: (i) Prohibit food/drink in labs, (ii) Ensure emergency eyewash/shower accessibility, (iii) Use fume hoods for volatile intermediates, and (iv) Mandate dual-researcher supervision for high-risk reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding data for deuterated vs. non-deuterated analogs?
- Methodological Answer :
- Comparative Binding Assays : Perform radioligand displacement studies (e.g., -NMS for muscarinic receptors) under identical buffer conditions (pH 7.4, 37°C) to isolate isotopic effects from experimental variability .
- Computational Modeling : Use molecular dynamics (MD) simulations to assess deuterium’s impact on ligand-receptor hydrogen bonding. For example, compare binding free energy () of deuterated and non-deuterated forms using AMBER or GROMACS .
Q. What strategies optimize the synthesis of this compound while minimizing racemization?
- Methodological Answer :
- Intermediate Control : Start with enantiomerically pure precursors (e.g., (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine) to avoid racemization during deuteration. Use chiral HPLC to monitor enantiomeric excess (ee) post-synthesis .
- Deuterium Incorporation : Employ under acidic catalysis (e.g., HCl/DCl) for H/D exchange at benzylic or methoxy positions. Monitor reaction progress via -NMR to confirm deuterium integration .
Q. How can isotopic tracing improve mechanistic studies of this compound’s metabolic pathways?
- Methodological Answer :
- Stable Isotope-Resolved Metabolomics (SIRM) : Administer deuterated compound in cell cultures or animal models. Use LC-MS/MS to trace -labeled metabolites (e.g., hydroxylated or demethylated derivatives) and map metabolic networks .
- Isotope Cluster Analysis : Identify fragment ions with characteristic +1 Da or +2 Da shifts in MS spectra to distinguish endogenous metabolites from deuterated byproducts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported receptor selectivity profiles across studies?
- Methodological Answer :
- Standardized Assay Conditions : Replicate experiments using uniform buffer systems (e.g., 50 mM Tris, 3 mM MgCl, pH 7.4) and receptor subtypes (e.g., M-M muscarinic) to eliminate variability .
- Meta-Analysis : Apply multidimensional scaling (MDS) to harmonize data from heterologous expression systems (e.g., CHO cells vs. HEK293) and reconcile conflicting agonist/antagonist classifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
